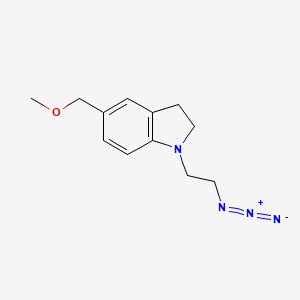

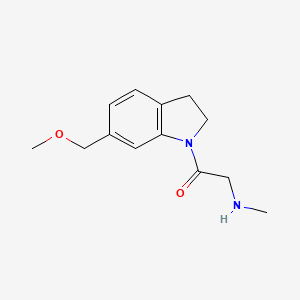

![molecular formula C10H14N2O4 B1478934 2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid CAS No. 2097947-06-1](/img/structure/B1478934.png)

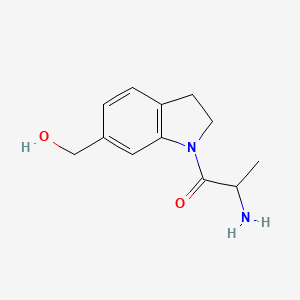

2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringCN1C(=O)C2CCN(CC2C1=O)CCC(=O)O . The InChI representation is InChI=1S/C11H16N2O4/c1-12-10(16)7-2-4-13(5-3-9(14)15)6-8(7)11(12)17/h7-8H,2-6H2,1H3,(H,14,15) . Physical and Chemical Properties Analysis

This compound has a molecular weight of 226.23 g/mol. The density is approximately 1.3±0.1 g/cm3 . The boiling point is 459.8±45.0 °C at 760 mmHg . The compound has a polarizability of 23.0±0.5 10-24cm3 . Unfortunately, the melting point is not available .Applications De Recherche Scientifique

Efficient Synthesis of Pseudopeptides

Research by Ovdiichuk et al. (2015) focused on the synthesis of nicotinic acid-based amino acid units featuring an amidoxime function on the pyridine ring. This study provides insights into the structural manipulation of pyridine derivatives, highlighting the potential of these compounds in the development of novel chemical entities. The efficient coupling of 2-cyanonicotinic acid with methyl esters of L-α-amino acids and the subsequent regioselective pyrrolidine ring opening are notable steps in this synthesis process (Ovdiichuk et al., 2015).

Synthesis of Polysubstituted Pyrroles

Колос & Чечина (2019) investigated the synthesis of novel pentasubstituted pyrroles containing a propanoic acid fragment. The study demonstrates the versatility of pyrrole derivatives in organic synthesis, offering a methodology for the generation of structurally complex molecules through reactions of arylglyoxals, N,N-dimethylbarbituric, and 3-[(4-oxopent-2-en-2-yl)amino]propanoic acids (Колос & Чечина, 2019).

Development of Novel β-Lactams

Behzadi et al. (2015) explored the use of 3-Phenyl-2-(1-H-pyrrol-1-yl) propanoic acid as a ketene source for synthesizing monocyclic-2-azetidinones. This research highlights the strategic manipulation of ketenes and imines to control diastereoselectivity in chemical synthesis, paving the way for the creation of stereochemically defined compounds (Behzadi et al., 2015).

Synthesis of Pyrido[2,3-d]pyrimidines, Amides, and Derivatives

The study by Harutyunyan et al. (2015) on the synthesis of various heterocyclic compounds from substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids underlines the versatility of pyrrolo[3,4-c]pyridin-5-yl derivatives in generating a diverse array of chemical structures. This work contributes to the field of heterocyclic chemistry by expanding the range of potential synthetic routes for complex molecules (Harutyunyan et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of action

Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of action

Some derivatives have shown more activity on kinase inhibition .

Biochemical pathways

They are known to exhibit various biological activities, suggesting they may interact with multiple pathways .

Result of action

They have been found to exhibit various biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Propriétés

IUPAC Name |

2-(1,3-dioxo-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-5(10(15)16)12-3-2-6-7(4-12)9(14)11-8(6)13/h5-7H,2-4H2,1H3,(H,15,16)(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPFSODYNFLURR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCC2C(C1)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

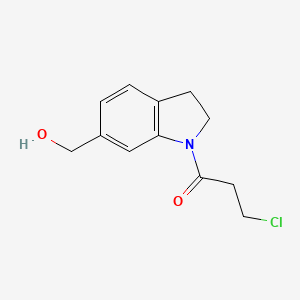

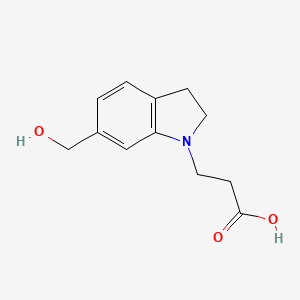

![3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478852.png)

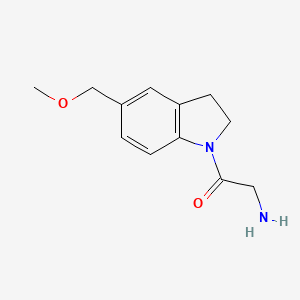

![2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol](/img/structure/B1478853.png)

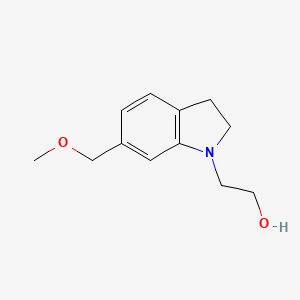

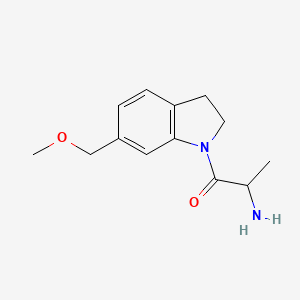

![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-amine](/img/structure/B1478868.png)

![1-(6-chloropyrimidin-4-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1478873.png)

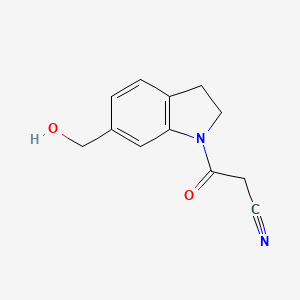

![5-(2-azidoacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478874.png)